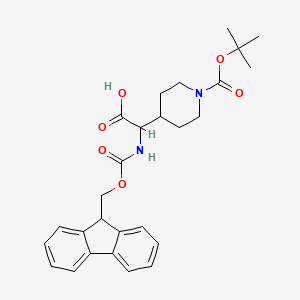

2-(Fmoc-amino)-2-(1-boc-4-piperidyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJZZVCJRHLAGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313051-96-6 | |

| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic Acid: A Versatile Building Block in Modern Peptide Science

Introduction: The Strategic Importance of Substituted Amino Acids in Peptide Therapeutics

In the landscape of contemporary drug discovery, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often tempered by challenges in metabolic stability and oral bioavailability. The incorporation of non-proteinogenic amino acids is a cornerstone strategy to overcome these limitations. 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic acid, hereafter referred to as Fmoc-Pip(Boc)-OH, is a prime example of such a rationally designed building block. Its unique architecture, featuring a piperidine core, offers a semi-rigid scaffold that can induce favorable conformational constraints in a peptide backbone.[1] This can lead to enhanced receptor affinity and improved resistance to enzymatic degradation.

This guide provides an in-depth examination of the chemical properties of Fmoc-Pip(Boc)-OH, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its successful incorporation into novel peptide sequences.

Core Chemical Properties and Handling

Fmoc-Pip(Boc)-OH is a synthetic amino acid derivative that comes as a white powder.[2] Its structure is characterized by an acetic acid moiety bearing an α-amino group protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and a piperidine ring at the α-carbon, with the piperidine nitrogen protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is central to its utility in Fmoc-based SPPS.[3]

Physicochemical Data Summary

While comprehensive, experimentally determined data for this specific compound is not consistently published, the following table summarizes its key identifiers and known properties. Data for a structurally similar compound, (4-Fmoc-amino-1-Boc-piperidin-4-yl)acetic acid, is included for context where available.

| Property | Value | Reference |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid | [4] |

| CAS Number | 313051-96-6 | [3][4][5] |

| Molecular Formula | C27H32N2O6 | [3][4] |

| Molecular Weight | 480.56 g/mol | [2][4] |

| Appearance | White powder | [2] |

| Storage Conditions | 0-8 °C | [2] |

| Purity (Typical) | ≥98% (HPLC) | [2] |

| Solubility | While specific quantitative data is not readily available, Fmoc-protected amino acids are generally soluble in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are common in SPPS.[6][7] Limited solubility is expected in less polar solvents like dichloromethane (DCM).[6] |

The Orthogonal Protection Strategy: A Tale of Two Labile Groups

The synthetic utility of Fmoc-Pip(Boc)-OH is predicated on the differential stability of the Fmoc and Boc protecting groups to specific chemical conditions. This "orthogonal" relationship allows for the selective deprotection of either the α-amino group for peptide chain elongation or the piperidine nitrogen for subsequent side-chain modifications.

-

Fmoc Group: This group is stable under acidic conditions but is readily cleaved by a weak base, typically a solution of piperidine in DMF.[] The deprotection mechanism is a β-elimination reaction.[]

-

Boc Group: Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is labile to strong acids, such as trifluoroacetic acid (TFA).[] This cleavage typically occurs during the final step of SPPS when the peptide is cleaved from the resin and all acid-labile side-chain protecting groups are removed.[1]

Caption: Orthogonal deprotection of Fmoc-Pip(Boc)-OH.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The incorporation of Fmoc-Pip(Boc)-OH into a growing peptide chain follows the standard workflow of Fmoc-based SPPS. The following protocol is a representative example for manual synthesis and can be adapted for automated synthesizers.

Materials and Reagents:

-

Fmoc-Pip(Boc)-OH

-

Peptide synthesis grade N,N-Dimethylformamide (DMF)

-

Peptide synthesis grade Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides)

-

Solid-phase synthesis vessel

-

Shaker

Experimental Workflow:

Caption: Step-by-step SPPS workflow for incorporating Fmoc-Pip(Boc)-OH.

Detailed Procedure:

-

Resin Swelling: Place the peptide-resin in the synthesis vessel and add DMF to fully swell the resin for a minimum of 30 minutes. Drain the DMF.[1]

-

N-terminal Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and agitate for 10 minutes. Drain the solution and repeat the piperidine treatment for an additional 10 minutes to ensure complete deprotection.[1][9]

-

Washing: Thoroughly wash the resin with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Amino Acid Activation and Coupling: In a separate vial, dissolve Fmoc-Pip(Boc)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9-4.9 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. Immediately add the activated amino acid solution to the deprotected resin.[1][9]

-

Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be optimized depending on the sequence.

-

Monitoring the Coupling Reaction: Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.[10]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Conclusion and Future Perspectives

This compound is a powerful tool for medicinal chemists and peptide scientists. Its well-defined orthogonal protecting group strategy allows for its seamless integration into established Fmoc-SPPS protocols. The incorporation of the piperidine scaffold offers a validated approach to imbue peptides with drug-like properties, such as enhanced stability and conformational rigidity. As the demand for sophisticated peptide therapeutics continues to grow, the strategic use of such custom-designed amino acids will be paramount in the development of next-generation medicines.

References

- BenchChem. (n.d.). Standard Protocol for Incorporating Fmoc-Trp(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

- BenchChem. (n.d.). Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS).

-

Slideshare. (2016, November 13). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

- BenchChem. (n.d.). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.

-

PubChem. (n.d.). 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

IRIS Biotech GmbH. (n.d.). Supporting Information. Retrieved from [Link]

- Molecules. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

-

CBNumber. (n.d.). 193693-62-8((S)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID) Product Description. Retrieved from [Link]

- BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.

-

University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc-, Cbz-, and Boc-amino acids. The 'R' group was varied in this study. Retrieved from [Link]

- Google Patents. (n.d.). CN110078644B - preparation method of [2- [1- (Fmoc-amino) ethoxy ] acetic acid. Retrieved from https://patents.google.

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

Acrotein ChemBio Inc. (n.d.). Productdetails. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 313051-96-6 | this compound - AiFChem [aifchem.com]

- 5. This compound | 313051-96-6 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Fmoc-Pip(Boc)-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(tert-butoxycarbonyl)-4-([(9H-fluoren-9-yl)methoxy]carbonylamino)piperidine-4-carboxylic acid, commonly referred to as Fmoc-Pip(Boc)-OH. This orthogonally protected, non-natural amino acid is a critical building block in modern peptide synthesis and drug discovery. Its unique architecture, featuring a piperidine scaffold, imparts conformational rigidity to peptide structures, a desirable attribute for enhancing biological activity and metabolic stability. This guide delves into the structural intricacies, a detailed, field-proven synthetic protocol, and the strategic considerations behind its preparation and use.

Introduction: The Strategic Importance of Fmoc-Pip(Boc)-OH in Peptide Science

The rational design of peptide-based therapeutics often necessitates the incorporation of non-proteinogenic amino acids to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-Pip(Boc)-OH has emerged as a valuable tool in this endeavor. The piperidine ring constrains the peptide backbone, inducing specific secondary structures, which can lead to enhanced receptor affinity and selectivity.[1]

The orthogonal protection scheme, employing the base-labile fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and the acid-labile tert-butyloxycarbonyl (Boc) group for the piperidine nitrogen, allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[][3] This dual protection strategy provides chemists with the flexibility to selectively deprotect and functionalize different parts of the molecule, enabling the synthesis of complex peptide architectures, including cyclic and branched peptides.

This guide will provide researchers and drug development professionals with a thorough understanding of the chemical properties, a robust synthesis protocol, and the underlying principles governing the use of this important synthetic building block.

Chemical Structure and Physicochemical Properties

Fmoc-Pip(Boc)-OH is a white to off-white solid with the following key identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | 1-(tert-butoxycarbonyl)-4-([(9H-fluoren-9-yl)methoxy]carbonylamino)piperidine-4-carboxylic acid | |

| Synonyms | Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid, N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid | [3] |

| CAS Number | 183673-66-7 | [3] |

| Molecular Formula | C₂₆H₃₀N₂O₆ | [3] |

| Molecular Weight | 466.53 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Storage | 2-8°C, under an inert atmosphere | [3] |

Structural Diagram:

Fmoc-Pip(Boc)-OH Structure

Synthesis of Fmoc-Pip(Boc)-OH: A Detailed Protocol and Mechanistic Insights

The synthesis of Fmoc-Pip(Boc)-OH is a multi-step process that begins with readily available starting materials and employs a robust and scalable methodology. The following protocol is adapted from a well-established procedure and provides a reliable route to the desired product.[1]

The Orthogonal Protection Strategy: The "Why" Behind the Synthesis

The choice of the Fmoc and Boc protecting groups is a cornerstone of modern peptide synthesis, exemplifying the principle of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of the other by employing distinct chemical conditions.

-

Fmoc (Fluorenylmethoxycarbonyl) Group: This group is labile to basic conditions, typically a solution of piperidine in an organic solvent. This mild deprotection allows for the stepwise elongation of a peptide chain without affecting acid-sensitive functionalities.

-

Boc (tert-Butoxycarbonyl) Group: Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by mild acids, such as trifluoroacetic acid (TFA).

This orthogonality is paramount in the synthesis of complex peptides, as it enables the selective deprotection of the α-amino group for chain elongation while the piperidine nitrogen remains protected, preventing unwanted side reactions.

Synthetic Scheme

Overall synthetic workflow for Fmoc-Pip(Boc)-OH.

Step-by-Step Experimental Protocol

This protocol is intended for use by trained professionals in a well-equipped chemical laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

-

In a round-bottom flask, a mixture of 4-piperidone monohydrate hydrochloride, ammonium carbonate, methanol, and deionized water is stirred until all solids dissolve.[1]

-

A solution of potassium cyanide in deionized water is added dropwise to the reaction mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. [1]

-

The reaction is stirred at room temperature for 48 hours, during which a white precipitate forms.[1]

-

The reaction mixture is concentrated under reduced pressure, and the resulting solid is collected by filtration, washed with deionized water, and dried.[1]

Step 2: Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione, 8-(1,1-dimethylethoxycarbonyl)-

-

The hydantoin from Step 1 is suspended in a mixture of 1,2-dimethoxyethane and water.[1]

-

Triethylamine is added, and the suspension is stirred.[1]

-

Di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, and the reaction is stirred vigorously for 72 hours.[1]

-

The resulting solid is collected by filtration and dried under vacuum.[1]

Step 3: Synthesis of 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid

-

The Boc-protected hydantoin from Step 2 is suspended in a mixture of tetrahydrofuran (THF) and a 2.0 M aqueous solution of potassium hydroxide.[1]

-

The mixture is stirred for 4 hours and then poured into a separatory funnel.[1]

-

The aqueous layer is separated, washed with diethyl ether, and then acidified with 6.0 M hydrochloric acid to a pH of approximately 6.5.[1]

-

The precipitated white solid is collected by filtration and dried under reduced pressure.[1]

Step 4: Synthesis of 1-tert-Butyloxycarbonyl-4-(9-fluorenylmethyloxycarbonylamino)piperidine-4-carboxylic acid (Fmoc-Pip(Boc)-OH)

-

The amino acid from Step 3 is finely ground and placed in a flame-dried, three-necked, round-bottomed flask under an argon atmosphere.[1]

-

Anhydrous dichloromethane and diisopropylethylamine are added, and the mixture is stirred.[1]

-

Chlorotrimethylsilane is added dropwise, and the reaction mixture is heated at reflux for 3 hours.[1]

-

The solution is cooled, and 9-fluorenylmethyl chloroformate (Fmoc-Cl) is added in one portion.[1]

-

The resulting solution is stirred for 3 hours and then concentrated.[1]

-

The residue is taken up in diethyl ether and an aqueous sodium carbonate solution. The aqueous layer is separated, washed with ether, and then acidified with 6.0 M hydrochloric acid.[1]

-

The precipitated product is collected by filtration, washed with water, and dried under vacuum to yield Fmoc-Pip(Boc)-OH as a white solid.[1]

Purification and Characterization

Purification of the final product is typically achieved by recrystallization or flash column chromatography. The identity and purity of Fmoc-Pip(Boc)-OH should be confirmed by a combination of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the piperidine ring protons, and the aromatic protons of the Fmoc group (in the range of 7.3-7.8 ppm). The presence of the carboxylic acid proton may be observed as a broad singlet. |

| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbons of the Boc, Fmoc, and carboxylic acid groups, as well as the aliphatic carbons of the piperidine ring and the aromatic carbons of the Fmoc group. |

| FT-IR | Characteristic absorption bands for the N-H and O-H stretching of the carbamate and carboxylic acid, C=O stretching of the carbamates and carboxylic acid, and aromatic C-H stretching of the Fmoc group are expected. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Fmoc-Pip(Boc)-OH (466.53 g/mol ). |

| HPLC | The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC), with the product appearing as a single major peak. Purity is typically ≥97%. |

A Certificate of Analysis for a commercial sample of Fmoc-Pip(Boc)-OH confirms that the ¹H NMR and LCMS data are consistent with the expected structure.

Applications in Research and Drug Development

Fmoc-Pip(Boc)-OH is a versatile building block with numerous applications in the fields of medicinal chemistry and peptide science:

-

Peptide Mimetics: The rigid piperidine scaffold is used to create peptide mimetics with enhanced conformational stability and proteolytic resistance.

-

Constrained Peptides: Incorporation of Fmoc-Pip(Boc)-OH can induce turns and other secondary structures in peptides, which can be crucial for biological activity.

-

Drug Discovery: This building block is utilized in the synthesis of novel pharmaceutical candidates, particularly in the development of agonists and antagonists for various receptors.

Conclusion

Fmoc-Pip(Boc)-OH is a key synthetic intermediate that empowers researchers to design and synthesize novel peptides and peptidomimetics with tailored properties. Its orthogonal protecting groups and conformationally constrained piperidine core make it an invaluable tool in the quest for more potent and stable peptide-based therapeutics. The detailed synthetic protocol and mechanistic understanding provided in this guide are intended to facilitate its successful preparation and application in the laboratory.

References

- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 83, 155.

-

PubChem. (n.d.). 1-((tert-butoxy)carbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)piperidine-4-carboxylic acid. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic Acid (CAS 313051-96-6) for Advanced Peptide Synthesis

This technical guide provides a comprehensive overview of the physicochemical properties and strategic applications of 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic Acid, a sophisticated building block for peptide synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the structural rationale, practical application, and significance of incorporating such non-canonical amino acids into novel peptide therapeutics.

Core Physicochemical Data

This compound, identified by CAS number 313051-96-6, is a custom-designed amino acid derivative. Its structure is engineered for seamless integration into solid-phase peptide synthesis (SPPS) workflows.

| Property | Value | Source |

| CAS Number | 313051-96-6 | N/A |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | [1] |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [1] |

| Molecular Weight | 480.56 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Predicted XlogP | 4.3 | [1] |

Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature, which is common for specialized synthesis reagents.

Structural Analysis and Functional Significance

The utility of this compound in peptide synthesis is derived from its unique structural features, each serving a distinct and critical purpose.

Caption: Functional components of CAS 313051-96-6.

-

α-Amino Acid Core : This central component allows the molecule to be incorporated into a growing peptide chain via standard amide bond formation.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group : Protecting the alpha-amino group, the Fmoc group is stable to acidic conditions but is readily removed by a base (typically piperidine). This orthogonal protecting strategy is the cornerstone of modern SPPS.

-

Boc (tert-butyloxycarbonyl) Group : This group protects the nitrogen atom within the piperidine ring. It is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions (e.g., with trifluoroacetic acid). This ensures the piperidine nitrogen does not interfere with peptide coupling reactions.

-

Piperidyl Ring : The incorporation of this cyclic structure into the amino acid side chain introduces significant conformational rigidity. This is a key strategy in drug design to lock a peptide into a specific bioactive conformation, potentially increasing its binding affinity and stability.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The following is a generalized protocol illustrating its use.

Expert Rationale

The choice of an Fmoc/Boc-protected non-canonical amino acid is deliberate. It allows for the selective deprotection and modification of different parts of the molecule and the final peptide. The piperidyl ring, for instance, can serve as a scaffold for further chemical modifications after its Boc group is removed, enabling the synthesis of complex and diverse peptide libraries.

Generalized SPPS Workflow

Caption: Generalized workflow for incorporating CAS 313051-96-6 in SPPS.

Detailed Protocol Steps

-

Resin Preparation : Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide).

-

Fmoc Deprotection : Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the linker or the previously coupled amino acid. This exposes a free amine for the next coupling step.

-

Washing : Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

-

Coupling :

-

Pre-activate this compound (typically 2-4 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the reaction to proceed for 1-2 hours at room temperature. The progress can be monitored using a qualitative test like the Kaiser test.

-

-

Washing : Wash the resin with DMF to remove excess reagents.

-

Repeat Cycle : Repeat the deprotection and coupling steps to elongate the peptide chain with other desired amino acids.

-

Final Cleavage : Once the synthesis is complete, treat the resin with a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water). This cleaves the peptide from the resin and removes the Boc group from the piperidine ring, along with other acid-labile side-chain protecting groups.

-

Purification : The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Significance in Drug Development

The use of conformationally constrained, non-canonical amino acids like this compound is a powerful strategy in modern drug discovery.

-

Enhanced Potency and Selectivity : By restricting the peptide's conformational freedom, the piperidyl scaffold can pre-organize the peptide into a conformation that is optimal for binding to its biological target. This can lead to a significant increase in potency and selectivity.

-

Improved Metabolic Stability : Natural peptides are often rapidly degraded by proteases. The introduction of unnatural amino acids can sterically hinder protease recognition, thereby increasing the peptide's half-life in vivo.

-

Scaffold for Further Diversification : The piperidine nitrogen, once deprotected, provides a handle for further chemical modification. This allows for the creation of peptide-small molecule hybrids or the attachment of imaging agents or other functional moieties.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment should be used when handling this compound. Consult the material safety data sheet (MSDS) provided by the supplier for detailed safety information. It is intended for research and development use only.

References

-

PubChem. (n.d.). 2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Accela ChemBio Inc. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. PubChemLite - 313051-96-6 (C27H32N2O6) [pubchemlite.lcsb.uni.lu]

- 2. 204058-24-2 | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid - AiFChem [aifchem.com]

- 3. 313051-96-6 this compound AKSci 4863AH [aksci.com]

- 4. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to Fmoc and Boc Protecting Groups in Solid-Phase Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection of protecting groups is a cornerstone of success. This guide provides a detailed examination of the two predominant strategies in solid-phase peptide synthesis (SPPS): the fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. We will delve into the core chemical principles, provide field-proven protocols, and offer a comparative analysis to empower you in making informed decisions for your specific synthetic challenges.

The Fundamental Role of Protecting Groups in SPPS

Solid-phase peptide synthesis, a revolutionary technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[] This methodology simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing.[2][3]

The success of SPPS hinges on the precise control of chemical reactivity. Amino acids are bifunctional molecules, possessing both a reactive amino (-NH2) group and a carboxylic acid (-COOH) group. To ensure the formation of the desired peptide bond in a specific sequence, it is imperative to temporarily block the α-amino group of the incoming amino acid and any reactive side-chain functionalities.[4][5] This is the critical role of protecting groups. An ideal protecting group strategy exhibits the following characteristics:

-

Orthogonality : The Nα-protecting group should be removable under conditions that do not affect the side-chain protecting groups or the linkage of the peptide to the resin.[6][7] This allows for selective deprotection at each step of the synthesis.

-

Stability : The protecting groups must be stable throughout the coupling reactions and washing steps.[4]

-

Efficient Cleavage : The removal of the protecting group should be rapid, complete, and free of side reactions.[4]

-

Minimal Racemization : The chosen strategy should suppress the loss of stereochemical integrity (racemization) at the chiral α-carbon of the amino acids.[8]

The Fmoc and Boc strategies represent two distinct and powerful approaches to achieving these objectives, each with its own set of advantages and limitations.

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu (tert-butyl) strategy has become the most widely adopted method for SPPS, largely due to its milder reaction conditions and true orthogonality.[4][8]

Core Chemistry and Mechanism

In this approach, the α-amino group is temporarily protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups, typically based on the tert-butyl moiety (e.g., tBu, Trt).[][6] This orthogonal scheme allows for the selective removal of the Fmoc group at each cycle without disturbing the side-chain protection.[][4]

Fmoc Deprotection Mechanism: The removal of the Fmoc group is a classic example of a β-elimination reaction. It is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][9] The mechanism proceeds as follows:

-

The basic piperidine abstracts the acidic proton on the fluorenyl ring system.

-

This initiates a β-elimination, leading to the cleavage of the carbamate bond and the release of the free amine of the peptide.

-

The by-products are carbon dioxide and dibenzofulvene (DBF). The excess piperidine in the reaction mixture acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct that is easily washed away.[6][8]

The progress of Fmoc deprotection can be conveniently monitored by UV spectroscopy, as the cleaved fluorenyl group exhibits strong absorbance.[8]

The Fmoc-SPPS Workflow

A typical cycle in Fmoc-based solid-phase peptide synthesis involves the following steps:

// Nodes Start [label="Start: Resin-Bound Peptide\nwith N-terminal Fmoc Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Activated Fmoc-AA, Coupling Reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalCleavage [label="Final Step: Cleavage & Global Deprotection\n(TFA Cocktail)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End [label="Continue Synthesis"]; End -> Deprotection [style=dashed]; Wash2 -> FinalCleavage [label="Completed Sequence", constraint=false]; } } Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: A Standard Fmoc-SPPS Cycle

The following is a generalized protocol for a manual Fmoc-SPPS cycle. Note that reaction times and reagent equivalents may need to be optimized based on the specific amino acid sequence and resin.

-

Resin Swelling : The resin is swelled in an appropriate solvent, typically DMF, for at least one hour to ensure optimal reaction kinetics.[10]

-

Fmoc Deprotection :

-

Washing : The resin is thoroughly washed with DMF (typically 5-6 times) to remove the piperidine and the Fmoc-piperidine adduct.[10]

-

Amino Acid Coupling :

-

The next Fmoc-protected amino acid (typically 3-5 equivalents) is pre-activated. Common activation reagents include HBTU, HATU, or HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA).[10][11]

-

The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours.[12]

-

The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser (ninhydrin) test, which detects free primary amines.[9][11]

-

-

Washing : The resin is washed again with DMF to remove excess reagents and by-products.[10]

-

Cycle Repetition : These steps are repeated for each amino acid in the sequence.[6]

-

Final Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a "cleavage cocktail" containing trifluoroacetic acid (TFA) and various scavengers.[13][14]

Common Side Reactions in Fmoc SPPS

-

Diketopiperazine Formation : This is a significant side reaction that can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is particularly problematic when proline is the second amino acid.[9][15]

-

Aspartimide Formation : Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring, especially when followed by glycine, serine, or alanine. This can lead to racemization and the formation of β-aspartyl peptide impurities.[9][15]

-

Racemization : While urethane-based protecting groups like Fmoc generally suppress racemization, it can still occur, particularly with certain amino acids like histidine and cysteine.[8]

-

3-(1-Piperidinyl)alanine Formation : This side reaction can occur with cysteine-containing peptides, where the base-catalyzed elimination of the sulfhydryl protecting group leads to the formation of dehydroalanine, which can then be attacked by piperidine.[15]

The Boc/Bzl Strategy: The Classic Approach

The Boc/Bzl (benzyl) strategy was the first widely used method for SPPS and remains a valuable tool, especially for the synthesis of "difficult" or aggregation-prone sequences.[8][16]

Core Chemistry and Mechanism

This strategy employs the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[6] This is considered a "quasi-orthogonal" system because both types of protecting groups are removed by acid, but their lability is graduated.[5]

Boc Deprotection Mechanism: The Boc group is removed by treatment with a moderately strong acid, typically 50% TFA in dichloromethane (DCM).[6][16] The mechanism involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine.[6]

The highly reactive tert-butyl cations generated during deprotection can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[6] Therefore, the addition of "scavengers" to the deprotection solution is crucial to trap these cations.[6]

The Boc-SPPS Workflow

A typical cycle in Boc-based SPPS involves the following steps:

// Nodes Start [label="Start: Resin-Bound Peptide\nwith N-terminal Boc Group", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Boc Deprotection\n(50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DCM, IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; Neutralization [label="3. Neutralization\n(DIPEA in DMF/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="5. Amino Acid Coupling\n(Activated Boc-AA, Coupling Reagents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="6. Washing\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Repeat Cycle for\nNext Amino Acid", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalCleavage [label="Final Step: Cleavage & Global Deprotection\n(Anhydrous HF or TFMSA)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> End [label="Continue Synthesis"]; End -> Deprotection [style=dashed]; Wash3 -> FinalCleavage [label="Completed Sequence", constraint=false]; } Caption: A typical cycle in Boc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: A Standard Boc-SPPS Cycle

-

Resin Swelling : The resin (e.g., Merrifield or PAM resin) is swelled in DCM.[16]

-

Boc Deprotection :

-

Washing : The resin is washed with DCM and then typically with an alcohol like isopropanol (IPA) to remove residual acid.[16]

-

Neutralization : The protonated N-terminus is neutralized to the free amine using a hindered base, such as 10% DIPEA in DMF or DCM.[16] This step is critical for the subsequent coupling reaction.

-

Washing : The resin is washed thoroughly with DCM and/or DMF to remove the neutralization base and its salt.[16]

-

Amino Acid Coupling : The next Boc-protected amino acid is activated and coupled to the resin, similar to the Fmoc strategy.

-

Washing : The resin is washed with DCM and/or DMF.

-

Cycle Repetition : These steps are repeated for each amino acid.

-

Final Cleavage and Deprotection : The final cleavage of the peptide from the resin and the removal of the benzyl-based side-chain protecting groups require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][16] This step requires specialized equipment due to the hazardous nature of these reagents.[4]

Comparative Analysis: Fmoc vs. Boc

The choice between the Fmoc and Boc strategies is dictated by the specific requirements of the peptide, the available equipment, and the chemist's expertise.[12]

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Nα-Deprotection | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., 50% TFA in DCM) |

| Side-Chain Protection | Acid-labile (tBu, Trt, etc.) | Strongly acid-labile (Bzl, etc.) |

| Final Cleavage | Moderate acid (TFA cocktail) | Strong acid (Anhydrous HF, TFMSA) |

| Orthogonality | Fully orthogonal[][4] | Quasi-orthogonal[5][6] |

| Advantages | - Milder overall conditions[4]- Compatible with sensitive modifications (e.g., phosphorylation, glycosylation)[4][8]- No need for specialized HF apparatus- UV monitoring of deprotection is possible[8]- Generally higher purity of crude product[12] | - Can be better for hydrophobic, aggregation-prone sequences[12]- Lower cost of Boc-amino acids[]- Less risk of diketopiperazine formation[15] |

| Disadvantages | - Piperidine can cause side reactions[9][15]- Potential for aspartimide formation[9][15]- Higher cost of Fmoc-amino acids[] | - Harsh final cleavage with hazardous HF[4]- Repetitive acid treatment can degrade the peptide-resin linkage[16]- Generation of reactive carbocations requires scavengers[6] |

Conclusion: A Strategic Choice for Peptide Synthesis

Both Fmoc and Boc chemistries are robust and well-established methodologies for solid-phase peptide synthesis. The Fmoc/tBu strategy has largely become the method of choice for routine peptide synthesis due to its milder conditions, true orthogonality, and compatibility with a wide range of modified peptides.[8][12] Its amenability to automation has also been a significant factor in its widespread adoption.[8]

However, the classic Boc/Bzl strategy remains a powerful tool, particularly for challenging sequences prone to aggregation, where the acidic deprotection step can help disrupt interchain hydrogen bonding.[12] The ultimate decision rests on a careful evaluation of the target peptide's sequence, the scale of the synthesis, and the laboratory's capabilities. A thorough understanding of the underlying chemical principles of both strategies, as detailed in this guide, is paramount for the successful synthesis of high-quality peptides for research and drug development.

References

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. [Link]

-

Spps and side reactions in peptide synthesis. Slideshare. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. [Link]

-

Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. [Link]

-

p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Scielo. [Link]

-

SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. [Link]

Sources

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. bachem.com [bachem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. peptide.com [peptide.com]

- 12. benchchem.com [benchchem.com]

- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. peptide.com [peptide.com]

- 16. chempep.com [chempep.com]

Whitepaper: The Architect's Toolbox: A Technical Guide to Constrained Amino Acids in Peptidomimetics

Abstract

The therapeutic potential of peptides is often hindered by their poor pharmacokinetic profiles, primarily low metabolic stability and high conformational flexibility. Peptidomimetics, compounds designed to mimic the structure and function of natural peptides, overcome these limitations by incorporating non-natural structural elements.[1] A cornerstone of modern peptidomimetic design is the use of conformationally constrained amino acids. By restricting the torsional freedom of the peptide backbone or amino acid side chains, these building blocks pre-organize the molecule into its bioactive conformation. This guide provides an in-depth technical analysis of the major classes of constrained amino acids, detailing their synthesis, conformational effects, and strategic application in drug discovery. We will explore the causality behind their design and provide field-proven protocols for their synthesis and analysis, offering researchers a comprehensive resource for developing next-generation therapeutics.[2][3]

The Central Dogma of Peptidomimetic Design: The Power of Constraint

Natural peptides are often highly flexible, existing as an ensemble of conformations in solution.[4] However, upon binding to a biological target, they adopt a single, specific "bioactive" conformation. The therapeutic efficacy of a peptide is thus diluted across many non-active shapes. Furthermore, this flexibility makes them ideal substrates for proteases, leading to rapid degradation in vivo.[5]

The core principle of using constrained amino acids is to reduce this conformational entropy. By "locking" a peptide into a shape that closely resembles its bioactive conformation, several key advantages are realized:

-

Enhanced Binding Affinity: The entropic penalty of binding is significantly reduced, as the molecule does not need to "pay" the energy cost of organizing itself into the correct shape upon target recognition. This often leads to a dramatic increase in potency.[6][7]

-

Improved Selectivity: A rigid conformation is less likely to bind to off-targets, leading to higher receptor selectivity and a better side-effect profile.[8]

-

Increased Proteolytic Stability: The constrained structure is no longer an ideal fit for the active sites of degrading enzymes (proteases), significantly extending the molecule's half-life in biological systems.[9][10][11]

This strategic rigidification transforms a transiently active peptide into a stable, potent, and selective therapeutic lead.[12]

Caption: High-level workflow for peptidomimetic drug development.

The Toolbox: Major Classes of Constrained Amino Acids

The choice of which constrained amino acid to use is a critical design decision, as each class imposes unique structural limitations.

α,α-Disubstituted Amino Acids

The simplest and one of the most effective methods of constraining the peptide backbone is to replace the α-hydrogen of an amino acid with an alkyl group.[13] This substitution sterically restricts the allowable Ramachandran (φ, ψ) angles, forcing the peptide backbone into well-defined secondary structures.

-

Mechanism of Action: The presence of two substituents on the α-carbon creates steric hindrance that severely limits rotation around the N-Cα (φ) and Cα-C (ψ) bonds.

-

Key Examples:

-

Aminoisobutyric acid (Aib): With two methyl groups at the α-position, Aib is a powerful inducer of 310-helical structures.[14]

-

Diethylglycine (Deg): The bulkier ethyl groups favor a more extended C5 conformation.[15]

-

Cyclic α,α-Disubstituted Amino Acids (Acnc): Incorporating the α-carbon into a cycloalkane ring (e.g., 1-aminocyclopentanecarboxylic acid, Ac5c) provides a rigid scaffold that can be used to nucleate helices or create sharp turns.[16][17]

-

The choice between different α-alkyl groups allows for fine-tuning of the resulting peptide conformation. For instance, peptides with chiral α-methylated residues often form 310-helices, while those with chiral α-ethylated residues prefer a fully extended conformation.[13][15]

β-Amino Acids

β-amino acids introduce a fundamental change to the peptide backbone by inserting an additional methylene (-CH2-) group.[18] This "homologation" creates a new class of polymers, β-peptides, which are highly resistant to degradation by proteases that have evolved to recognize α-peptides.[9][10]

-

Structural Diversity: Unlike α-amino acids, β-amino acids have two carbons (Cα and Cβ) between the amino and carboxyl groups, allowing for substitution at either position. This results in four possible stereoisomers for a given side chain, vastly expanding the available chemical space for design.[10][18]

-

Novel Secondary Structures: β-peptides can fold into unique and stable secondary structures, including various types of helices (10-helix, 12-helix, 14-helix) and sheets, that are not accessible to α-peptides.[19] This allows for the creation of entirely new molecular scaffolds.

-

Applications: The incorporation of β-amino acids has proven successful in creating potent and proteolytically stable receptor agonists and antagonists, enzyme inhibitors, and antimicrobial peptides.[9][20]

Cyclic and Bicyclic Amino Acids

Conformational restriction can also be achieved by cyclizing the amino acid side chain onto the backbone, or by using rigid cyclic structures as the core amino acid scaffold.

-

Backbone Cyclization: The most well-known example is Proline , where the side chain forms a pyrrolidine ring with the backbone nitrogen. This restricts the φ angle to approximately -60°, making proline a potent "helix breaker" and a common residue in β-turns.[21]

-

Side Chain-to-Side Chain Cyclization: This involves creating a covalent bond between the side chains of two different residues within a peptide sequence, such as a disulfide bond between two cysteines or a lactam bridge between the side chains of aspartic acid and lysine.[22][23][24] This "global" constraint locks the peptide into a specific macrocyclic conformation.[11][25]

-

Rigid Scaffolds: More complex, conformationally locked amino acids, such as those built on bicyclic systems, serve as rigid templates to orient pharmacophoric groups in a precise three-dimensional arrangement.[26]

Caption: Constrained amino acids reduce allowed Ramachandran space.

Data-Driven Design: Quantifying the Impact of Constraint

The theoretical benefits of conformational constraint are validated by empirical data. Incorporating these specialized amino acids consistently leads to measurable improvements in both binding affinity and metabolic stability.

Table 1: Influence of P2-Position Constraint on Calpain Inhibition

| Compound | P2 Residue Type | P2 Residue Structure | Conformation | Calpain Ki (μM) | Selectivity vs. Cathepsin B |

| Analog 1 | α-aminocycloalkane | α-aminocyclopentane carboxylic acid | Folded | 1.8 ± 0.2 | 0.33 (Favors Cathepsin B) |

| Analog 2 | α,α'-dialkylglycine | α,α'-diethylglycine | Extended | 0.08 ± 0.01 | >35 (Favors Calpain) |

| Data synthesized from a study on calpain inhibitors, demonstrating how local conformation impacts potency and selectivity.[27] |

In this example, switching from a residue that prefers a folded conformation (α-aminocyclopentane carboxylic acid) to one that enforces an extended conformation (α,α'-diethylglycine) resulted in a >20-fold increase in potency against the target enzyme, µ-calpain, and dramatically inverted the selectivity away from the off-target cathepsin B.[27] This highlights the critical importance of matching the induced conformation to the requirements of the target's binding site.

Experimental Protocols: From Synthesis to Structural Validation

A key aspect of working with constrained peptidomimetics is the ability to both synthesize the novel building blocks and verify the resulting conformation of the final peptide.

Protocol: Synthesis of a Dipeptide with an α,α-Disubstituted Amino Acid

This protocol outlines a general, self-validating workflow for coupling a constrained amino acid into a peptide chain using standard solution-phase chemistry.

Objective: To synthesize a dipeptide containing α,α'-diethylglycine.

Methodology:

-

Esterification of the Constrained Amino Acid:

-

Suspend α,α'-diethylglycine (1.0 eq) in methanol (MeOH).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl2) (2.0 eq) dropwise. Causality: SOCl2 reacts with MeOH to form HCl in situ, which catalyzes the Fischer esterification, protecting the carboxylic acid as a methyl ester for the subsequent coupling step.

-

Reflux the reaction for 24 hours to ensure complete conversion.

-

Remove the solvent in vacuo to yield the crude amino acid methyl ester.

-

-

Peptide Coupling:

-

Dissolve the α,α'-diethylglycine methyl ester (1.0 eq) and 3-phenylpropionic acid (1.0 eq) in dichloromethane (DCM).

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), N-methylmorpholine (NMM) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq). Causality: EDC is a coupling agent that activates the carboxylic acid. HOBt is added to suppress side reactions and reduce the risk of racemization, while NMM acts as an organic base.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

-

Saponification (Ester Hydrolysis):

-

Once the coupling is complete, remove the DCM in vacuo.

-

Dissolve the resulting dipeptide ester in a mixture of tetrahydrofuran (THF) and water.

-

Add 2N sodium hydroxide (NaOH) (2.0 eq) and stir for 4-6 hours. Causality: The strong base hydrolyzes the methyl ester back to a carboxylic acid, preparing the dipeptide for further coupling or final deprotection.

-

Acidify the mixture with 1N HCl to protonate the carboxylate, and extract the final dipeptide acid product with ethyl acetate.

-

-

Purification and Validation:

-

Purify the final product using column chromatography.

-

Confirm the structure and purity using 1H NMR, 13C NMR, and Mass Spectrometry. Trustworthiness: This multi-step analytical validation ensures the final compound is the correct structure and of high purity, a critical requirement before biological testing.

-

(This protocol is a generalized representation based on methods described in the literature.[27])

Workflow: Conformational Analysis by NMR Spectroscopy

After synthesis, it is crucial to confirm that the constrained amino acid has induced the desired conformation. NMR spectroscopy is the primary tool for determining the three-dimensional structure of peptidomimetics in solution.[28]

Caption: Standard workflow for determining peptidomimetic structure.

-

Key Experiments:

-

COSY/TOCSY: Used to identify amino acid spin systems and achieve sequential backbone assignments.

-

NOESY: The cornerstone of structure determination. Nuclear Overhauser effect (NOE) cross-peaks identify protons that are close in space (<5 Å), providing the critical distance constraints needed for structure calculation.[28]

-

Circular Dichroism (CD): While not providing atomic-level detail, CD spectroscopy is a rapid method to assess the overall secondary structure content (e.g., α-helix vs. β-sheet vs. random coil) of a peptide.[29]

-

Conclusion and Future Outlook

Constrained amino acids are indispensable tools in the field of drug discovery, providing a rational and effective strategy to convert promising but flawed peptide leads into drug-like candidates.[2][30] By understanding the specific conformational influence of each class of constrained residue—from the helix-inducing properties of Aib to the novel folding paradigms of β-peptides—researchers can precisely engineer molecules with enhanced potency, selectivity, and metabolic stability.

The future of the field lies in the development of novel constrained building blocks with even greater control over conformation and the integration of these amino acids into advanced library screening platforms (e.g., phage or mRNA display) to rapidly identify highly active constrained peptides.[17][31] As our ability to design and synthesize these sophisticated molecules grows, so too will their impact on modern medicine, enabling the successful targeting of challenging biological pathways, particularly protein-protein interactions, that have remained beyond the reach of traditional small molecules.[14]

References

- 1. researchgate.net [researchgate.net]

- 2. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]

- 7. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 8. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control | MDPI [mdpi.com]

- 9. β-Amino Acids: Versatile Peptidomimetics: Ingenta Connect [ingentaconnect.com]

- 10. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. intavispeptides.com [intavispeptides.com]

- 12. Global and local restrictions Peptidomimetics | PPTX [slideshare.net]

- 13. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. upcommons.upc.edu [upcommons.upc.edu]

- 22. researchgate.net [researchgate.net]

- 23. lifetein.com [lifetein.com]

- 24. bachem.com [bachem.com]

- 25. researchgate.net [researchgate.net]

- 26. lifechemicals.com [lifechemicals.com]

- 27. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. pure.qub.ac.uk [pure.qub.ac.uk]

- 31. researchgate.net [researchgate.net]

A Technical Guide to 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic Acid: A Cornerstone for Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(Fmoc-amino)-2-(1-Boc-4-piperidyl)acetic acid, a non-proteinogenic amino acid derivative critical for modern drug discovery and peptide chemistry. This document elucidates the compound's fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores the strategic application of its orthogonal Fmoc and Boc protecting groups, which is central to its utility in complex synthetic schemes. A detailed protocol for its incorporation via Solid-Phase Peptide Synthesis (SPPS) is provided, highlighting expert insights into optimizing coupling efficiency for this sterically hindered building block. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage conformationally constrained amino acids to design novel peptides with enhanced stability, specific conformations, and improved therapeutic potential.

Introduction: The Role of Non-Natural Amino Acids in Drug Design

The therapeutic landscape is increasingly shaped by peptide-based drugs. However, natural peptides often suffer from poor metabolic stability and lack of defined secondary structure in solution, limiting their clinical utility. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to overcome these limitations. The piperidine ring, a saturated heterocycle, is an exceptionally valuable scaffold in this context.[1] When incorporated into a peptide backbone, it imparts significant local rigidity, enhances resistance to enzymatic degradation, and can improve pharmacokinetic profiles.[2]

This compound is a sophisticated building block designed for this purpose. It functions as a piperidinyl-substituted α-amino acid, allowing for the precise introduction of a rigidifying element into a peptide sequence. Its dual-protection scheme, featuring a base-labile Fmoc group and an acid-labile Boc group, provides the synthetic versatility required for complex, multi-step syntheses.[1]

Physicochemical Properties and Identification

Accurate identification and characterization of starting materials are foundational to any successful synthesis. The key properties of this compound are summarized below. It is crucial to distinguish this compound from the structurally similar but distinct Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid (CAS 183673-66-7), which has a molecular weight of approximately 466.53 g/mol .[1][3] The user-specified topic, this compound, possesses an additional methylene group, leading to a different molecular formula and weight.

| Property | Value | Source(s) |

| IUPAC Name | 2-[[(9H-fluoren-9-ylmethoxy)carbonyl][1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]acetic acid | [4] |

| Synonyms | Fmoc-N-(1-Boc-4-piperidyl)glycine, Fmoc-N-(1-Boc-piperidin-4-yl)glycine | [4] |

| CAS Number | 269078-80-0 | [4] |

| Molecular Formula | C₂₇H₃₂N₂O₆ | [2][4][5][6] |

| Molecular Weight | 480.56 g/mol | [2][4][6] |

| Appearance | White to off-white powder or solid | [1][2] |

| Storage Conditions | 2–8°C, protected from moisture | [2][6] |

The Principle of Orthogonal Protection: Fmoc and Boc Chemistry

The synthetic utility of this compound is derived from its orthogonal protecting groups.[] Orthogonal protection refers to the use of multiple classes of protecting groups within one molecule that can be removed by different chemical mechanisms, allowing for selective deprotection at specific stages of a synthesis.[8]

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group protects the α-amino function. It is base-labile and is typically removed under mild conditions using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[][9] This deprotection is the core of the repetitive cycle in Fmoc-based SPPS, enabling the elongation of the peptide chain.[10]

-

Boc (tert-butoxycarbonyl) Group: This group protects the nitrogen atom of the piperidine ring. It is acid-labile and is stable to the basic conditions used for Fmoc removal. The Boc group is typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[8]

This orthogonality ensures that the piperidine nitrogen remains protected throughout the chain assembly process and is only deprotected during the final workup, preventing unwanted side reactions.

Caption: Orthogonal deprotection strategy for the title compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-SPPS. Its incorporation introduces a sterically hindered, conformationally constrained residue into the peptide sequence.

Causality Behind Use:

-

Steric Hindrance: As an α,α-disubstituted amino acid, it is inherently more sterically bulky than natural amino acids. This bulkiness can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

-

Coupling Kinetics: The steric hindrance also presents a synthetic challenge. The coupling reaction to the N-terminus of the growing peptide chain is slower than for standard amino acids. Therefore, more potent activating agents (e.g., HATU, HCTU) and potentially longer reaction times or double coupling cycles are required to ensure the reaction proceeds to completion.[10]

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines the manual steps for incorporating the title amino acid onto a solid support resin (e.g., Rink Amide resin) bearing a free N-terminal amine.

1. Resin Preparation and Swelling:

- Place the peptide-resin (1.0 eq) in a suitable reaction vessel.

- Add DMF (10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation. This step is critical to ensure that all reactive sites within the resin beads are accessible.

- Drain the DMF.

2. N-terminal Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the swollen resin.

- Agitate for 7-10 minutes. The Fmoc group is cleaved via a β-elimination mechanism.[9]

- Drain the solution, which now contains the fulvene-piperidine adduct.

- Repeat the piperidine treatment for another 7-10 minutes to ensure complete deprotection.

- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

3. Amino Acid Activation and Coupling:

- In a separate vial, dissolve this compound (3.0 eq) and a coupling agent such as HCTU (2.9 eq) in a minimal volume of DMF.

- Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6.0 eq), to the solution. The base activates the coupling reagent and neutralizes the protonated N-terminus of the peptide-resin.

- Allow the activation to proceed for 1-2 minutes.

- Add the activated amino acid solution to the deprotected peptide-resin.

- Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is a direct consequence of the compound's steric bulk.

4. Monitoring and Washing:

- Self-Validation: Perform a qualitative ninhydrin (Kaiser) test. Take a small sample of beads, wash them thoroughly, and add the test reagents. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. If the test is positive (beads turn blue/purple), a second coupling cycle (recoupling) is necessary.

- Once the coupling is complete, drain the reaction solution.

- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3 times) to prepare for the next cycle or final cleavage.

start [label="Start: Peptide-Resin\nwith N-terminal Fmoc", fillcolor="#F1F3F4", fontcolor="#202124"];

deprotect [label="Step 1: Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

wash1 [label="Step 2: Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"];

couple [label="Step 3: Activation & Coupling\n(Title AA + HCTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

monitor [label="Step 4: Monitor\n(Ninhydrin Test)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

wash2 [label="Step 5: Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"];

end [label="End: Peptide Elongated\nby One Residue", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> deprotect;

deprotect -> wash1;

wash1 -> couple;

couple -> monitor;

monitor -> wash2 [label="Negative"];

monitor -> couple [label="Positive (Recouple)"];

wash2 -> end;

}

Caption: Workflow for a single coupling cycle in SPPS.

Conclusion

This compound, with a molecular weight of 480.56 g/mol , is a highly specialized chemical tool for peptide chemists.[2][4][6] Its true value lies not just in its mass, but in its structure: a conformationally constrained scaffold equipped with an elegant orthogonal protection system. This design allows for its seamless integration into Fmoc-SPPS protocols, enabling the synthesis of novel peptide analogues with superior stability and pre-organized structures. For professionals in drug development, mastering the application of such advanced building blocks is essential for creating next-generation therapeutics that can successfully navigate the challenges of clinical development.

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Taiheweye. (n.d.). Boc-Pip(Fmoc)-OH. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). Fmoc-pip(boc)-oh. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Boc-amino)-1-Fmoc-piperdine-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

-

Acrotein ChemBio Inc. (n.d.). 2-(Fmoc-amino)-2-(4-fluorophenyl)acetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid. PubChem Compound Database. Retrieved from [Link]

-

Suresu, S. C., et al. (2010). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 15(10), 7414-7421. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Peptide Solutions. (2025). The Chemistry Behind Fmoc-His(Boc)-OH·CHA: A Key Reagent for SPPS. Retrieved from [Link]

-

Nowick, J. S. (2013). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

- Google Patents. (2019). CN110078644B - Preparation method of [2- [1- (Fmoc-amino) ethoxy ] acetic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid =97.0 HPLC 183673-66-7 [sigmaaldrich.com]

- 4. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 313051-96-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 8. peptide.com [peptide.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Theoretical and Practical Properties of Fmoc-Pip(Boc)-OH

Introduction: The Strategic Advantage of a Conformationally Constrained and Orthogonally Protected Building Block

In the landscape of advanced peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for imparting unique structural and functional properties to novel therapeutics. Among these specialized reagents, N-α-(9-Fluorenylmethoxycarbonyl)-N-γ-(tert-butoxycarbonyl)-4-amino-piperidine-4-carboxylic acid , commonly referred to as Fmoc-Pip(Boc)-OH , has emerged as a pivotal building block. Its rigid piperidine scaffold introduces conformational constraints into peptide backbones, a feature highly sought after for enhancing receptor affinity, metabolic stability, and bioavailability.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical properties, practical applications, and field-proven protocols associated with Fmoc-Pip(Boc)-OH. As a Senior Application Scientist, the insights herein are synthesized from both fundamental chemical principles and extensive practical experience in complex peptide synthesis, ensuring a narrative that is both technically accurate and experimentally robust. The core utility of Fmoc-Pip(Boc)-OH lies in its dual-protection scheme, which allows for precise, sequential chemical manipulations—a concept known as orthogonal protection that is fundamental to the synthesis of complex peptide architectures.[1]

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of Fmoc-Pip(Boc)-OH is critical for its effective use in the laboratory. These properties dictate storage conditions, solvent choice, and reaction kinetics.

Structural and General Data

The molecule incorporates a piperidine ring, which enhances its stability and reactivity.[2] The presence of both an Fmoc and a Boc protecting group on the same molecule is its most defining feature, enabling its use in complex, multi-step synthetic strategies.[2]

| Property | Value | Source(s) |

| IUPAC Name | 1-(tert-butoxycarbonyl)-4-[([(9H-fluoren-9-yl)methoxy]carbonyl)amino]piperidine-4-carboxylic acid | [3] |

| Synonyms | Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid, 1-Boc-4-(Fmoc-amino)-piperidine-4-carboxylic acid, Fmoc-L-Pip(Boc)-OH | [2][3] |

| CAS Number | 183673-66-7 | [2][3] |

| Molecular Formula | C₂₆H₃₀N₂O₆ | [2] |

| Molecular Weight | 466.53 g/mol | [2] |

| Appearance | White to off-white solid/powder | [2] |

| Purity | Typically ≥97% (HPLC) | [2] |

| Storage | 0–8 °C, protected from moisture | [2] |

| Melting Point | Not consistently reported in public literature. | [3] |

Solubility Profile

While quantitative solubility data is not extensively published, Fmoc-Pip(Boc)-OH, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis (SPPS).[2]

-

High Solubility: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[4]

-

Moderate to Low Solubility: Dichloromethane (DCM).

-

Insoluble: Water, non-polar organic solvents (e.g., hexanes).

For challenging coupling reactions involving hydrophobic sequences, solubility can be enhanced by using NMP or adding co-solvents like DMSO (10-25%) to DMF.[5]

A Note on Stereochemistry and Racemization